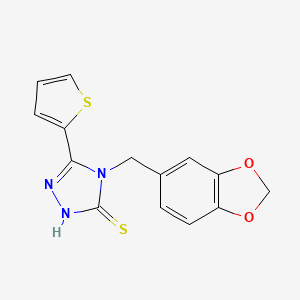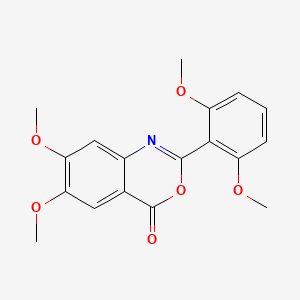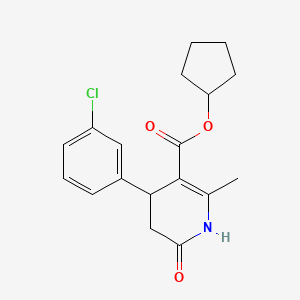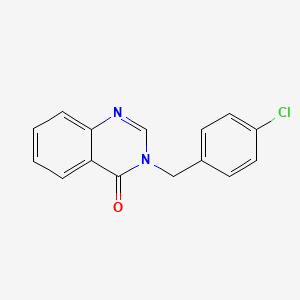![molecular formula C13H22N4O B5599774 1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5599774.png)
1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine dihydrochloride, commonly known as XEN907, is a novel small molecule drug that has been developed for the treatment of neurological disorders. It belongs to the class of compounds called histamine H3 receptor antagonists. The H3 receptor is a G protein-coupled receptor that regulates the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. XEN907 has been shown to improve cognitive function and memory in preclinical studies and is currently being investigated for its potential therapeutic use in a range of neurological disorders.
Mechanism of Action
XEN907 works by blocking the H3 receptor, which regulates the release of neurotransmitters in the brain. By blocking this receptor, XEN907 increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, memory, and motor control.
Biochemical and Physiological Effects
XEN907 has been shown to have a range of biochemical and physiological effects in preclinical studies. These include:
- Increased release of dopamine, norepinephrine, and acetylcholine
- Improved cognitive function and memory
- Reduced motor deficits
- Neuroprotective effects, reducing oxidative stress and inflammation
- Increased neurogenesis, the formation of new neurons in the brain
Advantages and Limitations for Lab Experiments
One advantage of using XEN907 in lab experiments is its specificity for the H3 receptor. This allows researchers to study the effects of blocking this receptor on neurotransmitter release and cognitive function. However, one limitation is that XEN907 is a small molecule drug and may have limited penetration of the blood-brain barrier, which could affect its efficacy in certain neurological disorders.
Future Directions
There are several potential future directions for research on XEN907. These include:
- Clinical trials to investigate its therapeutic potential in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia
- Studies to investigate its effects on other neurotransmitter systems in the brain
- Development of new analogs of XEN907 with improved pharmacokinetic properties and efficacy in the brain
- Studies to investigate its potential use as a cognitive enhancer in healthy individuals
- Investigation of its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis.
In conclusion, XEN907 is a promising small molecule drug that has shown potential for the treatment of neurological disorders. Its mechanism of action involves blocking the H3 receptor, which regulates the release of neurotransmitters in the brain. XEN907 has been shown to improve cognitive function and memory, reduce motor deficits, and have neuroprotective effects. Further research is needed to fully understand its therapeutic potential and to develop new analogs with improved efficacy.
Synthesis Methods
The synthesis of XEN907 involves several steps, starting with the reaction of 2-methyl-1H-imidazole with 3-chloropropanoic acid to form 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. This compound is then reacted with 1,6-diaminohexane to form 1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine. The final step involves the formation of the dihydrochloride salt of XEN907.
Scientific Research Applications
XEN907 has been extensively studied in preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, XEN907 has been shown to improve cognitive function and memory, reduce motor deficits, and modulate neurotransmitter release. XEN907 has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
properties
IUPAC Name |
1-(3-aminoazepan-1-yl)-3-(2-methylimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11-15-6-9-16(11)8-5-13(18)17-7-3-2-4-12(14)10-17/h6,9,12H,2-5,7-8,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFWPTXYZLIYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(=O)N2CCCCC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

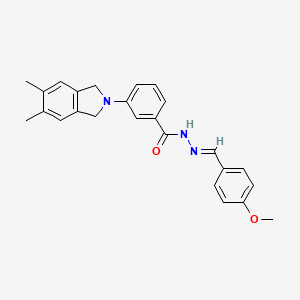


![2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5599704.png)

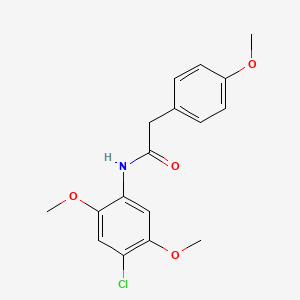
![1,3-dimethyl-7-[4-(1H-tetrazol-5-yl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5599726.png)
![1-[(2-methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B5599729.png)
![8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)
![2-(2-methoxyethyl)-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5599738.png)
